Researchers have investigated how Tolnaftate disrupts fungal growth. Studies have shown that Tolnaftate interferes with the fungus's ability to synthesize ergosterol, a vital component of the fungal cell wall. This disrupts the cell wall's integrity, leading to fungal cell death Source: National Institutes of Health website on Tolnaftate, [PubMed Central: ].
Tolnaftate's chemical structure has served as a foundation for developing new antifungal medications. By modifying the Tolnaftate molecule, scientists have created new antifungal drugs with potentially broader spectrums or improved potency ].
Research has explored the use of Tolnaftate in combination with other antifungal medications. Studies suggest that combining Tolnaftate with other antifungals may have synergistic effects, meaning the combination could be more effective than either drug alone ].
Tolnaftate is a synthetic antifungal agent classified as a thiocarbamate, with the chemical name 2-naphthyl N-methyl-N-(3-tolyl)thionocarbamate. It appears as a white crystalline powder and is poorly soluble in water, with a melting point ranging from 110 to 111.5 °C (230 to 232.7 °F) . Its molecular formula is C₁₉H₁₇NOS, and it has a molecular weight of approximately 307.43 g/mol .
As mentioned earlier, the precise mechanism of Tolnaftate's antifungal action remains under investigation. However, the prevailing theory suggests it disrupts the fungal cell wall by inhibiting the enzyme squalene epoxidase, an enzyme crucial for ergosterol biosynthesis []. Ergosterol is a vital component of the fungal cell membrane, and its depletion weakens the cell wall, leading to fungal cell death [].
Tolnaftate acts primarily by inhibiting the enzyme squalene epoxidase, which is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to an accumulation of squalene and a deficiency of ergosterol, disrupting fungal cell integrity . The reaction can be summarized as follows:
The synthesis of tolnaftate involves several steps:
Tolnaftate is primarily used in topical formulations for treating superficial fungal infections. Common dosage forms include:
It is indicated for conditions such as:
Despite its effectiveness in these areas, tolnaftate has seen decreased usage with the advent of more potent antifungal agents like terbinafine and naftifine .
Tolnaftate has been studied for its interactions with various biological systems. Notably:
While generally safe, it is recommended that patients monitor for any adverse effects during treatment.
Several compounds share structural or functional similarities with tolnaftate. Below is a comparison highlighting their unique features:
Compound Name | Chemical Structure | Mechanism of Action | Unique Features |
---|---|---|---|
Terbinafine | Allylamine | Inhibits squalene epoxidase | More potent against dermatophytes |
Naftifine | Allylamine | Inhibits squalene epoxidase | Broad-spectrum antifungal activity |
Liranaftate | Thiocarbamate | Similar mechanism to tolnaftate | Used primarily in veterinary medicine |
Griseofulvin | Antibiotic | Disrupts mitotic spindle function | Effective against systemic fungal infections |
Tolnaftate's specificity towards certain fungi and its relatively lower efficacy compared to newer agents make it unique in its application yet limited in its scope compared to more potent alternatives .
Tolnaftate possesses the molecular formula C₁₉H₁₇NOS and carries the systematic name O-naphthalen-2-yl N-methyl-N-(3-methylphenyl)carbamothioate [2] [3] [4]. The compound is officially registered under CAS number 2398-96-1 and exhibits a molecular weight of 307.41 g/mol [2] [5]. The monoisotopic mass has been precisely determined as 307.1031 Da through high-resolution mass spectrometry [6] [7].
The International Chemical Identifier Key (InChI Key) for tolnaftate is FUSNMLFNXJSCDI-UHFFFAOYSA-N, providing a unique digital fingerprint for computational identification [2] [8]. The simplified molecular-input line-entry system (SMILES) notation is represented as CN(C(=S)Oc1ccc2ccccc2c1)c3cccc(C)c3 [8].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₉H₁₇NOS | [2] |
IUPAC Name | O-naphthalen-2-yl N-methyl-N-(3-methylphenyl)carbamothioate | [3] [4] |
CAS Registry Number | 2398-96-1 | [2] |
Molecular Weight (g/mol) | 307.41 | [2] [5] |
Monoisotopic Mass (Da) | 307.1031 | [6] [7] |
InChI Key | FUSNMLFNXJSCDI-UHFFFAOYSA-N | [2] [8] |
SMILES | CN(C(=S)Oc1ccc2ccccc2c1)c3cccc(C)c3 | [8] |
The molecular architecture of tolnaftate consists of three principal structural components interconnected through a central thiocarbamate linkage. The naphthalene ring system serves as the electron-accepting moiety, connected via an oxygen bridge to the central carbamothioate group. The 3-methylphenyl (tolyl) substituent, along with a methyl group, completes the N,N-disubstituted thiocarbamate framework [9] [10].
Groundbreaking crystallographic studies have revealed that tolnaftate crystallizes in the monoclinic crystal system with space group P2₁/c [9] [10]. These large, flat, colorless needle-shaped crystals were successfully obtained from a 1:1 (v/v) acetone-water solvent system at 100 K [10]. The centrosymmetric nature of the space group indicates the presence of inversion symmetry within the crystal lattice.
The unit cell parameters have been precisely determined through single-crystal X-ray diffraction analysis. The unit cell dimensions are a = 17.0498(11) Å, b = 5.7778(4) Å, and c = 18.1012(11) Å, with β = 117.3590(12)° [10]. The unit cell volume encompasses 1583.70(18) ų, accommodating four molecules (Z = 4) and yielding a calculated density of 1.288 g/cm³ [10].
Parameter | Value | Reference |
---|---|---|
Crystal System | Monoclinic | [9] [10] |
Space Group | P2₁/c | [9] [10] |
Temperature (K) | 100 | [10] |
Unit Cell Parameter a (Å) | 17.0498(11) | [10] |
Unit Cell Parameter b (Å) | 5.7778(4) | [10] |
Unit Cell Parameter c (Å) | 18.1012(11) | [10] |
Unit Cell Parameter β (°) | 117.3590(12) | [10] |
Unit Cell Volume (ų) | 1583.70(18) | [10] |
Z (molecules per unit cell) | 4 | [10] |
Calculated Density (g/cm³) | 1.288 | [10] |
Remarkably, the crystal structure reveals that tolnaftate exists as a 50:50 racemic mixture of two enantiomeric conformers: (+ap,−sp,+ac,−ac) and (−ap,+sp,−ac,+ac) [9] [10]. This discovery represents a significant advancement in understanding the three-dimensional arrangement of tolnaftate molecules in the solid state. The conformational descriptors utilize the clinal and periplanar nomenclature system, providing precise specification of torsional arrangements around key bonds [11].
The heart of tolnaftate's molecular structure lies within the central CNOS thiocarbamate unit, where precise bond length measurements have been obtained through X-ray crystallographic analysis. The carbon-nitrogen bond length measures 1.3444(19) Å, significantly shorter than a typical C—N single bond (1.480 Å), indicating substantial partial double-bond character [9] [10] [12] [13]. This shortened bond length reflects π-electron delocalization across the thiocarbamate framework.
The carbon-oxygen bond spans 1.3556(18) Å, consistent with literature values for C(sp²)—O bonds of 1.360(11) Å [9] [10] [12]. The carbon-sulfur bond exhibits a length of 1.6567(15) Å, aligning closely with the expected C(sp²)=S double bond distance of 1.671(24) Å found in similar thiocarbamate structures [9] [10] [12].
Bond | Length (Å) | Bond Type | Reference |
---|---|---|---|
C—N | 1.3444(19) | Partial double bond character | [9] [10] [12] |
C—O | 1.3556(18) | Single bond | [9] [10] [12] |
C—S | 1.6567(15) | Double bond | [9] [10] [12] |
The angular geometry around the central carbon atom deviates significantly from idealized tetrahedral or trigonal planar arrangements. The N—C—O angle measures 110.39(13)°, substantially compressed from the idealized sp² value of 120° [12] [14]. In contrast, both the N—C—S angle at 125.11(12)° and the O—C—S angle at 124.48(11)° exceed the ideal trigonal planar angle [12] [14].
This angular distortion pattern, where two angles exceed 120° while the third approaches the tetrahedral value of 109.5°, represents a characteristic feature commonly observed in thiocarbamate and carbamate compounds [9] [10]. The sum of bond angles around the central carbon (359.98°) confirms the essentially planar nature of the CNOS unit [10].
Angle | Angle (°) | Reference |
---|---|---|
N—C—O | 110.39(13) | [12] [14] |
N—C—S | 125.11(12) | [12] [14] |
O—C—S | 124.48(11) | [12] [14] |
The three-dimensional molecular conformation of tolnaftate is precisely defined through key torsional angles around the central thiocarbamate unit. The S—C—N—C_tolyl torsion angle measures 179.98(12)°, placing this arrangement in the antiperiplanar (+ap) configuration [12] [14]. This nearly perfect anti arrangement positions the tolyl group trans to the sulfur atom, a unique feature among related N,N-disubstituted thiocarbamates in the Cambridge Structural Database [9] [10].
The S—C—O—C_naphthyl torsion angle of −5.5(2)° corresponds to a synperiplanar (−sp) arrangement, indicating the naphthalene ring system lies in close proximity to the sulfur atom [12] [14]. Additional significant torsional parameters include the C—N—C—C angle of 121.42(16)° (anticlinal, +ac) and the C—O—C—C angle of −95.70(17)° (anticlinal, −ac) [12] [14].
Torsion Angle | Angle (°) | Conformational Descriptor | Reference |
---|---|---|---|
S—C—N—C_tolyl | 179.98(12) | Antiperiplanar (+ap) | [12] [14] |
S—C—O—C_naphthyl | −5.5(2) | Synperiplanar (−sp) | [12] [14] |
C—N—C—C | 121.42(16) | Anticlinal (+ac) | [12] [14] |
C—O—C—C | −95.70(17) | Anticlinal (−ac) | [12] [14] |
The naphthalene ring system in tolnaftate maintains exceptional planarity, with root-mean-square deviations of only 0.0106 Å for the plane defined by carbon atoms C1–C4/C4A/C5–C8/C8A [10]. This minimal deviation confirms the preservation of aromatic character and optimal π-electron delocalization throughout the bicyclic system. The C2—O9—C10 angle measures 119.25(11)°, closely approximating the idealized 120.0° for sp² hybridization [10].
The 3-methylphenyl ring similarly exhibits planar geometry with an root-mean-square deviation of 0.0106 Å [10]. The positioning of this aromatic system relative to the central thiocarbamate core demonstrates significant conformational preferences that distinguish tolnaftate from other N,N-disubstituted thiocarbamates in structural databases.
The CNOS core and the C₃N moiety display remarkable coplanarity, with the angle between their respective normals measuring only 2.24(11)° [10]. This near-perfect alignment facilitates extensive π-electron delocalization across the entire thiocarbamate framework, contributing to the observed partial double-bond character of the C—N linkage. The carbon atoms C2, C13, and C20 deviate minimally from the CNOS plane by 0.091(2), 0.009(2), and −0.074(3) Å, respectively [10].
Tolnaftate exhibits a well-defined melting point range of 110.5–111.5°C, reflecting the crystalline nature of the pure compound [5] [15] [16] [17]. The predicted boiling point of 453.4±38.0°C indicates significant thermal stability under normal atmospheric conditions [5] [16] [17]. Differential scanning calorimetry studies have confirmed the absence of polymorphic transitions within the typical handling temperature range [18].
The experimentally determined density of tolnaftate ranges from 1.2±0.1 g/cm³ to 1.288 g/cm³ (calculated from crystal structure) [5] [10]. The refractive index has been estimated at 1.6970, consistent with the aromatic character and high molecular weight of the compound [16] [17]. These optical properties reflect the significant contribution of the extended π-electron systems within the molecular framework.
Property | Value | Reference |
---|---|---|
Melting Point (°C) | 110.5–111.5 | [5] [15] [16] [17] |
Boiling Point (°C) | 453.4±38.0 (predicted) | [5] [16] [17] |
Density (g/cm³) | 1.2±0.1 | [5] |
Refractive Index | 1.6970 (estimate) | [16] [17] |
Water Solubility (g/100 mL) | <0.1 at 22°C | [16] [17] [19] |
LogP | 5.142 (estimated) | [16] [17] |
pKa (predicted) | −0.35±0.50 (predicted) | [16] [17] |
Appearance | Crystalline powder | [15] [16] |
Color | White to off-white | [16] [17] |
The aqueous solubility of tolnaftate is exceptionally low, measuring less than 0.1 g per 100 mL at 22°C [16] [17] [19]. This hydrophobic character is reflected in the high calculated LogP value of 5.142, indicating strong preference for lipophilic environments [16] [17]. The compound demonstrates good solubility in organic solvents, particularly chloroform (50 mg/mL) and acetone, while showing limited solubility in alcohols such as ethanol and methanol [15] [16].
The predicted pKa value of −0.35±0.50 suggests that tolnaftate behaves as a very weak base under physiological conditions [16] [17]. This property influences its interaction with biological membranes and contributes to its topical efficacy in antifungal applications.
Fourier-transform infrared and Raman spectroscopic analyses have revealed characteristic vibrational modes that confirm the thiocarbamate structure and aromatic ring systems [22] [13]. Density functional theory calculations have supported the interpretation of vibrational spectra, providing evidence for charge transfer interactions between electron donor and acceptor groups within the molecule [22] [13].
Ultraviolet-visible spectrophotometry has identified two principal absorption maxima at 258 nm and 222 nm in methanol [15] [16] [17]. These absorption bands reflect the extended π-conjugation system and provide the basis for analytical quantification methods used in pharmaceutical quality control [23] [24].
Tolnaftate represents a unique member among N,N-disubstituted thiocarbamates in the Cambridge Structural Database. While four closely related compounds (GEHSAO, JOXQIW, MESHAY, and YEDRAA) share similar core structures, tolnaftate is distinguished by the trans positioning of the N-tolyl moiety relative to the sulfur atom [9] [10]. All other related compounds position their N-aryl substituents cis to their respective sulfur atoms, highlighting the distinctive conformational preference of tolnaftate.
The experimental determination of tolnaftate's solid-state conformation as (+ap,−sp,+ac,−ac) has revealed significant discrepancies with previously published theoretical models [9] [10]. Earlier computational studies had proposed alternative conformations such as (+sp,+sp,+ac,−ac), but these have proven inconsistent with crystallographic evidence [9] [10]. This finding emphasizes the critical importance of experimental structural validation in pharmaceutical compound characterization.
The precise three-dimensional structure of tolnaftate, particularly the unique trans arrangement of the tolyl group relative to the sulfur atom, likely plays a crucial role in molecular recognition by its biological target, squalene epoxidase [9] [10]. The planarity of the CNOS core and the specific torsional angles may optimize binding interactions within the enzyme active site.
The partial double-bond character of the C—N linkage, evidenced by the shortened bond length of 1.3444(19) Å, contributes to the electronic properties that govern tolnaftate's reactivity and stability [9] [10] [12]. The extensive π-electron delocalization across the thiocarbamate framework influences both the compound's chemical behavior and its interaction with biological systems.
Irritant;Environmental Hazard